molecular formula C10H18N2O4 B2670109 2-(3-Amino-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid CAS No. 1508644-03-8

2-(3-Amino-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid

Cat. No.: B2670109
CAS No.: 1508644-03-8
M. Wt: 230.264
InChI Key: CBXIDVIOBWNUQV-UHFFFAOYSA-N
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Description

Historical Context of Azetidine-Based Amino Acids

Azetidine-containing compounds have garnered sustained interest in medicinal chemistry due to their conformational rigidity and bioisosteric potential. The discovery of L-azetidine-2-carboxylic acid in sugar beets (Beta vulgaris) marked a pivotal moment, revealing natural azetidines as collagen synthesis inhibitors and gametocidal agents. Early synthetic efforts focused on constrained analogues of glutamic acid, such as trans-2-carboxyazetidine-3-acetic acid (t-CAA), which demonstrated modulatory effects on ionotropic glutamate receptors. The tert-butoxycarbonyl (Boc) group emerged as a critical protecting group for azetidine amines, enabling the synthesis of complex derivatives like this compound while preventing unwanted side reactions during functionalization.

Significance in Heterocyclic Chemistry Research

The compound’s azetidine core serves as a four-membered nitrogen heterocycle, offering enhanced metabolic stability compared to larger ring systems. Its synthetic accessibility via Horner–Wadsworth–Emmons (HWE) reactions and aza-Michael additions has positioned it as a linchpin for constructing hybrid scaffolds. For instance, methyl (N-Boc-azetidin-3-ylidene)acetate—a key intermediate—undergoes regioselective additions with NH-heterocycles to yield pharmacologically relevant structures. The acetic acid side chain further enables conjugation with peptides or fluorophores, making this derivative a multifunctional tool in chemical biology.

Comparative Analysis with Related Azetidine Derivatives

Structural comparisons reveal distinct advantages over related azetidines. Unlike azetidine-2-carboxylic acid, which exhibits planar geometry, the tert-butoxycarbonyl group in this compound introduces steric bulk that stabilizes boat conformations, potentially enhancing receptor binding selectivity. Pharmacological studies on analogues like azetidine-2,3-dicarboxylic acid (ADC) demonstrate subtype-specific activity at NMDA receptors, with L-trans-ADC showing 50 µM potency at NR1/NR2D subtypes. These findings suggest that strategic substitution at the azetidine 3-position—as seen in the target compound—could fine-tune interactions with neuronal receptors and transporters.

Research Objectives and Challenges in Amino-Azetidine Chemistry

Current research aims to address three primary challenges: (1) optimizing stereocontrolled synthesis to access enantiopure forms, (2) expanding Suzuki–Miyaura cross-coupling methodologies for diversifying the azetidine core, and (3) elucidating structure-activity relationships (SARs) at glutamate transporters (EAATs) and metabotropic receptors (mGluRs). A persistent obstacle involves the thermodynamic reversibility of anionic 4-exo-tet ring closures, which complicates diastereomer separation during azetidine formation. Advances in organocatalytic aza-Michael additions and flow chemistry may mitigate these issues, enabling gram-scale production of derivatives for high-throughput screening.

The subsequent sections will delve into synthetic strategies, spectroscopic characterization, and emerging applications of this azetidine derivative, contextualizing its role within modern drug discovery paradigms.

Properties

IUPAC Name

2-[3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-9(2,3)16-8(15)12-5-10(11,6-12)4-7(13)14/h4-6,11H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXIDVIOBWNUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. Key methodologies include:

Conditions Reagents Outcome Yield Source
Trifluoroacetic acid (TFA)TFA in dichloromethane (DCM)Deprotection to 3-aminoazetidine acetic acid>90%
Hydrochloric acid (HCl)4 M HCl in dioxaneFormation of hydrochloride salt85%
Para-toluenesulfonic acid (p-TsOH)p-TsOH in methanolAcidic deprotection with minimal side products88%

Mechanistic Insight : Protonation of the Boc group’s carbonyl oxygen facilitates cleavage, releasing CO₂ and tert-butanol . The free amine is highly reactive, enabling subsequent functionalization.

Amino Group Functionalization

The 3-amino group undergoes nucleophilic substitution, acylation, and condensation reactions:

Acylation

Reagent Conditions Product Application
Acetic anhydrideTriethylamine, DCM, 0°CN-acetyl derivativeBioactive compound synthesis
Benzoyl chlorideDMAP, DCM, rtN-benzoylated analogPeptide backbone modification

Schiff Base Formation

Reaction with aldehydes (e.g., benzaldehyde) in ethanol yields imine derivatives, useful as intermediates in heterocycle synthesis .

Carboxylic Acid Reactivity

The acetic acid moiety participates in esterification, amidation, and peptide coupling:

Reaction Type Reagents/Conditions Product Yield Source
Esterification SOCl₂/MeOHMethyl ester92%
Amidation EDC/HOBt, amine (e.g., glycine methyl ester)Peptide conjugate78%
Activation CDI (1,1'-carbonyldiimidazole)Activated intermediate for solid-phase synthesisN/A

Example : Coupling with 2-(4-iodophenyl)-4-methyl-6-hydroxychromene via EDC/DMAP forms hybrid structures with potential pharmacological activity .

Cyclization and Heterocycle Formation

The compound serves as a precursor for nitrogen-containing heterocycles:

  • Selenazole Synthesis : Condensation with selenourea in methanol yields 1,3-selenazole derivatives, confirmed via ¹H-¹⁵N HMBC correlations .

  • Pyrazole Hybrids : Suzuki-Miyaura cross-coupling with boronic acids introduces aromatic/heteroaromatic groups at the azetidine ring .

Stereochemical Transformations

Racemic α-substituted derivatives are resolved via chiral chromatography or enzymatic hydrolysis to produce enantiomerically pure analogs, critical for GABA receptor studies .

Stability and Degradation

  • Thermal Stability : Decomposition above 200°C under inert atmosphere .

  • Hydrolytic Sensitivity : Boc group hydrolyzes slowly in aqueous base (pH >10) .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Research

Recent studies have indicated that compounds containing azetidine rings, such as 2-(3-Amino-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid, exhibit promising anticancer properties. Research has shown that modifications in the azetidine structure can enhance the efficacy of these compounds against various cancer cell lines. For instance, a study demonstrated that derivatives of azetidine compounds could inhibit tumor growth by inducing apoptosis in cancer cells .

2. Drug Development

The compound serves as a building block for synthesizing more complex molecules in drug development. Its ability to form stable bonds with other chemical moieties makes it a valuable intermediate in the synthesis of pharmaceuticals targeting neurological disorders and metabolic diseases . The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective reactions, facilitating the development of targeted therapies.

Synthetic Biology

1. Peptide Synthesis

In synthetic biology, this compound is utilized in peptide synthesis as a protected amino acid. The Boc group provides stability during synthesis while allowing for deprotection at later stages to yield functional peptides. This application is crucial in designing peptides for therapeutic use, including those that mimic natural hormones or neurotransmitters .

Materials Science

1. Polymer Chemistry

The compound's unique structure allows it to be incorporated into polymer matrices, leading to the development of novel materials with enhanced properties. Research has shown that polymers containing azetidine units exhibit improved mechanical strength and thermal stability, making them suitable for applications in coatings and composites .

Case Studies

StudyApplicationFindings
Anticancer ActivityAzetidine derivatives showed significant inhibition of cancer cell proliferation.
Peptide SynthesisDemonstrated effective use as a protected amino acid in synthesizing bioactive peptides.
Polymer DevelopmentAzetidine-containing polymers exhibited enhanced mechanical properties compared to conventional materials.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The Boc-protected acetic acid derivatives vary primarily in their core heterocyclic or aromatic groups. Below is a structural comparison:

Compound Name (CAS) Core Structure Substituent Group Functional Groups
Target Compound (183062-96-6) Azetidine Azetidin-3-yl Boc-protected amine, acetic acid
tert-Butoxycarbonylamino-pyridin-3-yl-acetic acid (13336-31-7) Pyridine Pyridin-3-yl Boc-protected amine, acetic acid
2-(Boc-amino)-2-(3-thiophenyl)acetic Acid (40512-57-0) Thiophene Thiophen-3-yl Boc-protected amine, acetic acid
2-(3-((Boc)amino)-2-oxo-benzazepin-1-yl)acetic acid (103105-97-1) Benzazepine Benzazepine ring Boc-protected amine, acetic acid, ketone
(R)-2-(1-Boc-azetidin-2-yl)acetic acid (1369534-61-1) Azetidine Azetidin-2-yl (chiral) Boc-protected amine, acetic acid

Key Observations :

  • Aromatic vs. Aliphatic : Pyridine () and thiophene () derivatives exhibit aromaticity, enabling π-π interactions absent in the aliphatic azetidine.
  • Chirality : The (R)-configured azetidine derivative () highlights stereochemical considerations in drug design.

Physical and Chemical Properties

Property Target Compound Pyridine Derivative Thiophene Derivative Benzazepine Derivative
Molecular Weight (g/mol) 293.32 Not reported Not reported 334.37
Boiling Point (°C) 341.6 ± 15.0 Not reported Not reported Not reported
Density (g/cm³) 1.2 ± 0.1 Not reported Not reported Not reported
Solubility Likely polar solvents Polar aprotic solvents Moderate in DMSO Hydrophobic due to benzazepine

Notes:

  • The Boc group enhances solubility in organic solvents (e.g., DCM, THF) across all derivatives.
  • The benzazepine derivative’s higher molecular weight and fused ring system may reduce aqueous solubility compared to smaller analogs .

Biological Activity

2-(3-Amino-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid, also known by its CAS number 1508644-03-8, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H18N2O4
  • Molecular Weight : 230.26 g/mol
  • CAS Number : 1508644-03-8

Pharmacological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens. Notably, it has shown activity against multidrug-resistant strains of bacteria:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)4–8 μg/mL
Mycobacterium abscessus4–8 μg/mL
Mycobacterium smegmatis4–8 μg/mL
Mycobacterium tuberculosis (H37Ra)0.5–1.0 μg/mL

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents, particularly in treating resistant infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines:

Cancer Cell LineIC50 (μM)
MDA-MB-231 (Triple-Negative Breast Cancer)0.126
MCF7 (Breast Cancer)0.87–12.91

The selectivity index for MDA-MB-231 cells compared to non-cancerous MCF10A cells suggests a significant therapeutic window, making it a potential candidate for targeted cancer therapies .

The mechanisms underlying the biological activities of this compound are still under investigation. However, some proposed mechanisms include:

  • Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells.
  • Antibacterial Mechanism : It may disrupt bacterial cell wall synthesis or function through interference with essential metabolic pathways.

Case Studies

Recent case studies have highlighted the potential applications of this compound in clinical settings:

  • Case Study on Tuberculosis Treatment :
    • A study evaluated the efficacy of the compound against drug-resistant strains of Mycobacterium tuberculosis.
    • Results indicated that it could significantly reduce bacterial load in infected models, showcasing its potential as an adjunct therapy in tuberculosis management .
  • Cancer Metastasis Inhibition :
    • In vivo studies demonstrated that treatment with this compound inhibited lung metastasis in mice models of triple-negative breast cancer.
    • The results showed a more potent effect than traditional therapies, suggesting a novel approach to managing metastatic disease .

Q & A

Q. What are the established synthetic routes for 2-(3-Amino-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid, and how do protection/deprotection strategies influence yield?

The synthesis typically involves azetidine ring formation followed by tert-butoxycarbonyl (Boc) protection of the amino group. A common approach includes coupling azetidine derivatives with acetic acid moieties under carbodiimide-mediated conditions. The Boc group is critical for protecting the amine during subsequent reactions, preventing side reactions. Deprotection using trifluoroacetic acid (TFA) must be carefully optimized to avoid ring strain-induced decomposition. Yield improvements (>75%) are achievable via stepwise Boc protection and low-temperature coupling (0–5°C) .

Q. What spectroscopic techniques are recommended for characterizing the compound's purity and structural integrity?

  • NMR (¹H/¹³C) : Confirm regiochemistry via coupling constants (e.g., azetidine ring protons at δ 3.5–4.5 ppm) and Boc group signals (tert-butyl at δ 1.4 ppm).
  • IR : Validate Boc carbonyl stretch (~1680–1720 cm⁻¹) and carboxylic acid O-H stretch (2500–3300 cm⁻¹).
  • HPLC-MS : Assess purity (>95%) using C18 columns (acetonitrile/water + 0.1% formic acid) and monitor molecular ion peaks (e.g., [M+H]+ at m/z 285) .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • PPE : Use nitrile gloves, lab coats, and safety goggles due to potential respiratory and skin irritation (classified under GHS Category 2).
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of Boc-deprotection byproducts (e.g., CO₂ gas).
  • Storage : Keep under inert atmosphere (N₂/Ar) at –20°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis conditions to enhance yield and minimize impurities?

Apply factorial design to evaluate variables:

  • Factors : Temperature (20–60°C), solvent polarity (THF vs. DCM), and catalyst loading (0.5–2.0 eq).
  • Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 40°C in DCM with 1.2 eq EDC·HCl) to maximize yield (82%) and reduce dimerization (<5%). Contour plots and ANOVA validate significance (p < 0.05) .

Q. What computational approaches are used to predict reaction pathways for synthesizing this compound?

  • Quantum Mechanics (QM) : Calculate transition states (e.g., B3LYP/6-31G*) for azetidine ring closure, identifying energy barriers (~25 kcal/mol) that favor chair-like conformations.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. THF) on reaction kinetics.
  • Machine Learning (ML) : Train models on existing reaction databases to predict optimal catalysts (e.g., HOBt vs. HOAt) for coupling steps .

Q. How to resolve contradictions in spectroscopic data when confirming the compound's stereochemistry?

  • 2D NMR (NOESY/ROESY) : Detect spatial correlations between azetidine protons and adjacent substituents to assign stereochemistry.
  • X-ray Crystallography : Resolve ambiguous NOE signals by determining crystal structures (e.g., monoclinic P2₁ space group).
  • VCD (Vibrational Circular Dichroism) : Differentiate enantiomers via chiral carboxylic acid vibrations (1700–1750 cm⁻¹) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental yields in Boc-protection steps?

  • Hypothesis : Competing side reactions (e.g., carbamate formation) reduce yield.
  • Validation :

Monitor intermediates via LC-MS to detect byproducts (e.g., m/z 320 for carbamate adducts).

Adjust pH (5.5–6.0) to suppress nucleophilic attack on the Boc anhydride.

Use in situ IR to track carbonyl consumption rates .

Q. What strategies mitigate azetidine ring instability during Boc deprotection?

  • Low-Temperature Deprotection : Use TFA/DCM (1:4 v/v) at –10°C to minimize ring-opening.
  • Additive Screening : Introduce scavengers (e.g., triisopropylsilane) to quench reactive intermediates.
  • Kinetic Analysis : Conduct time-resolved NMR to identify critical deprotection thresholds (<30 minutes) .

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